

Unveiling the Selectivity of Tinengotinib (TT-00420): A Comparative Kinase Inhibition Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TAN 420C**
Cat. No.: **B11928761**

[Get Quote](#)

For Immediate Release

A comprehensive analysis of the kinase selectivity profile of Tinengotinib (TT-00420), a spectrum-selective small-molecule inhibitor, reveals potent activity against a specific set of kinases implicated in cancer progression. This guide provides a detailed comparison of Tinengotinib's inhibitory activity against various kinases, offering valuable insights for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Tinengotinib has demonstrated significant inhibitory potential against kinases involved in mitosis, angiogenesis, and tumor cell proliferation. This document summarizes the quantitative inhibition data, outlines the experimental methodologies for kinase activity assessment, and visualizes the key signaling pathways and experimental workflows.

Comparative Selectivity Profile of Tinengotinib (TT-00420)

The inhibitory activity of Tinengotinib was assessed against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are presented in the table below. The data highlights Tinengotinib's potent and selective inhibition of key oncogenic kinases.

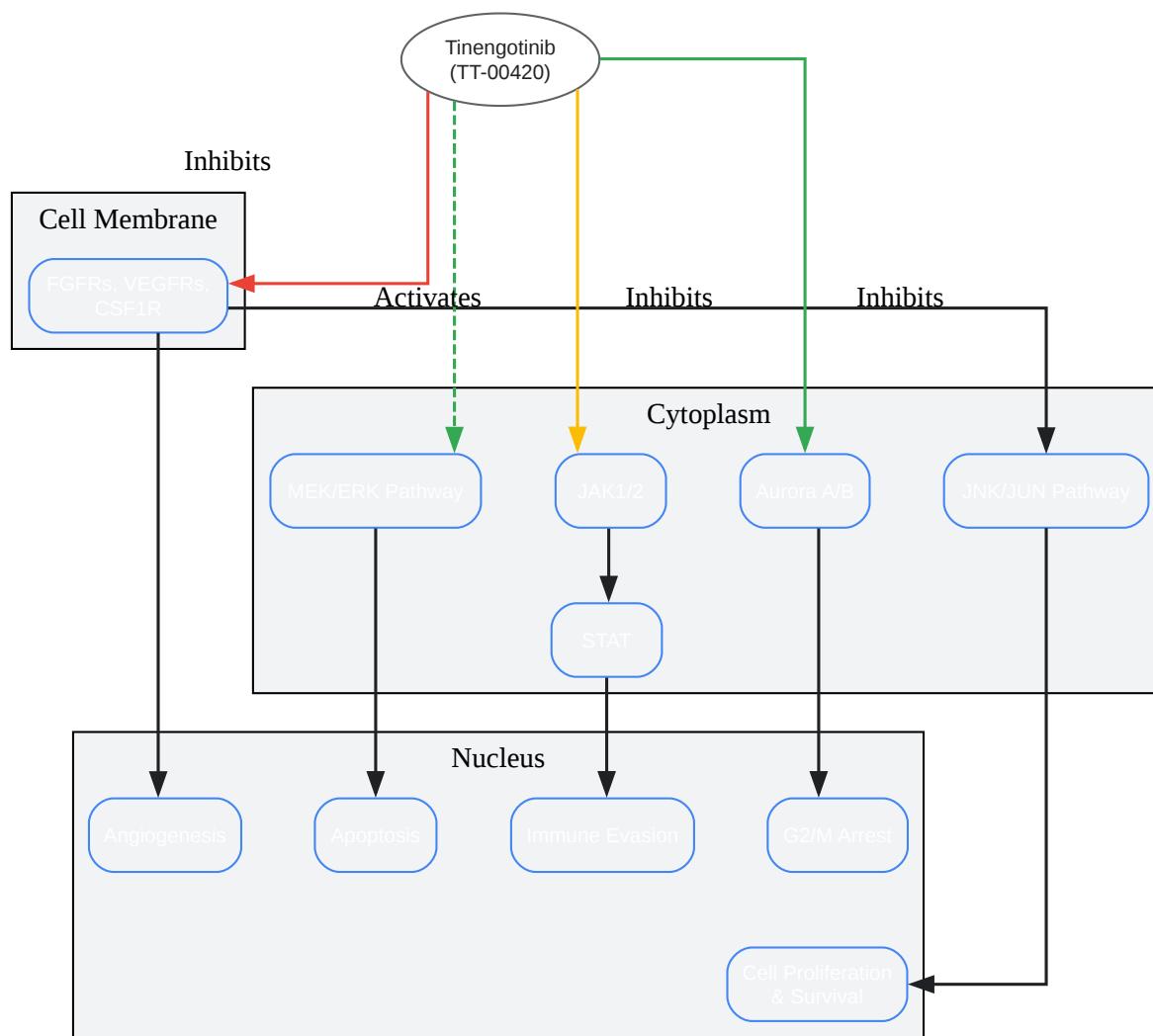

Target Kinase	IC50 (nM)	Kinase Family	Key Cellular Functions
Aurora A	1.2	Serine/Threonine Kinase	Mitosis, Spindle Assembly
Aurora B	3.3	Serine/Threonine Kinase	Mitosis, Cytokinesis
FGFR1	1.5	Tyrosine Kinase	Angiogenesis, Cell Proliferation
FGFR2	2.8	Tyrosine Kinase	Angiogenesis, Cell Proliferation
FGFR3	3.5	Tyrosine Kinase	Angiogenesis, Cell Proliferation
VEGFRs	Potent Inhibition	Tyrosine Kinase	Angiogenesis, Vascular Development
JAK1	Potent Inhibition	Tyrosine Kinase	Immune Response, Inflammation
JAK2	Potent Inhibition	Tyrosine Kinase	Hematopoiesis, Immune Response
CSF1R	Potent Inhibition	Tyrosine Kinase	Macrophage Development, Tumor Microenvironment

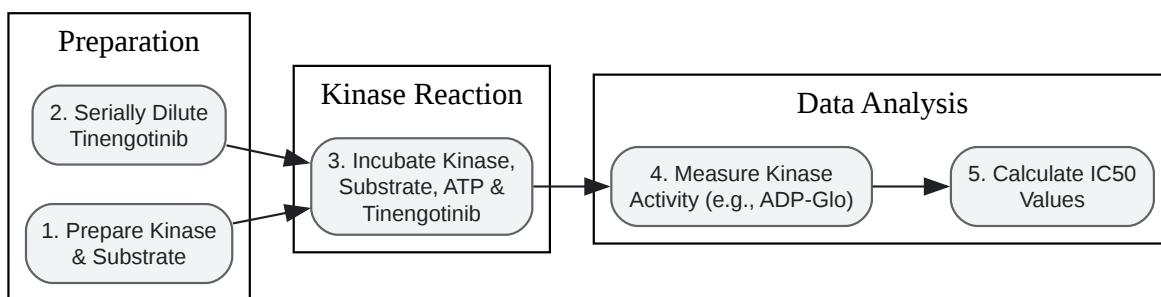
Table 1: In vitro biochemical IC50 values of Tinengotinib (TT-00420) against a panel of selected kinases. Data indicates strong inhibitory activity against Aurora, FGFR, VEGFR, JAK, and CSF1R kinases^{[1][2][3]}.

Mechanism of Action and Signaling Pathways

Tinengotinib exerts its anti-tumor effects through the simultaneous inhibition of multiple critical signaling pathways. Its primary mechanism involves the potent inhibition of Aurora A and Aurora B kinases, leading to G2/M cell cycle arrest and subsequent apoptosis.^[2] Concurrently, Tinengotinib targets the FGFR and VEGFR signaling pathways, crucial for tumor angiogenesis

and growth. The compound also modulates the tumor microenvironment by inhibiting CSF1R and the JAK/STAT pathway, which can reduce the infiltration of tumor-associated macrophages and enhance anti-tumor immunity.[1][4]

[Click to download full resolution via product page](#)


Figure 1: Simplified signaling pathway of Tinengotinib's multi-targeted inhibition.

Experimental Protocols

The determination of kinase inhibition by Tinengotinib (TT-00420) was conducted using established in vitro biochemical assays. A summary of the general experimental workflow is provided below.

Biochemical Kinase Inhibition Assay:

- Kinase and Substrate Preparation: Recombinant human kinases were purified and prepared in a suitable assay buffer. A specific peptide substrate for each kinase was also prepared.
- Compound Dilution: Tinengotinib was serially diluted in DMSO to generate a range of concentrations for IC₅₀ determination.
- Kinase Reaction: The kinase, its specific substrate, and ATP were incubated in the presence of varying concentrations of Tinengotinib or DMSO (vehicle control) in a microplate format.
- Signal Detection: The extent of substrate phosphorylation was quantified using a suitable detection method, such as ADP-Glo™ kinase assay, which measures the amount of ADP produced as a direct indicator of kinase activity.
- Data Analysis: The raw data was normalized to the controls (0% and 100% inhibition). The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the in vitro biochemical kinase inhibition assay.

Conclusion

Tinengotinib (TT-00420) is a potent, spectrum-selective kinase inhibitor with significant activity against key kinases driving tumor growth, angiogenesis, and immune evasion. Its multi-targeted approach provides a strong rationale for its continued investigation in clinical settings, particularly for complex malignancies like triple-negative breast cancer and cholangiocarcinoma. The data presented in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery, facilitating a deeper understanding of Tinengotinib's mechanism of action and its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tinengotinib (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. onclive.com [onclive.com]
- To cite this document: BenchChem. [Unveiling the Selectivity of Tinengotinib (TT-00420): A Comparative Kinase Inhibition Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11928761#selectivity-profile-of-tan-420c-against-different-kinases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com